molecular formula C14H18N2O5S B5719783 ETHYL ({3-CARBAMOYL-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}CARBAMOYL)FORMATE

ETHYL ({3-CARBAMOYL-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}CARBAMOYL)FORMATE

Cat. No.: B5719783
M. Wt: 326.37 g/mol
InChI Key: BYCKUGHLBDHDRF-UHFFFAOYSA-N
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Description

ETHYL ({3-CARBAMOYL-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}CARBAMOYL)FORMATE is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyran ring system

Preparation Methods

The synthesis of ETHYL ({3-CARBAMOYL-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}CARBAMOYL)FORMATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-c]pyran ring: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the carbamoyl groups: This is typically achieved through the reaction of the thieno[2,3-c]pyran intermediate with carbamoyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the intermediate with ethyl formate to yield the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

ETHYL ({3-CARBAMOYL-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}CARBAMOYL)FORMATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.

Scientific Research Applications

ETHYL ({3-CARBAMOYL-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}CARBAMOYL)FORMATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL ({3-CARBAMOYL-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}CARBAMOYL)FORMATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

ETHYL ({3-CARBAMOYL-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}CARBAMOYL)FORMATE can be compared with similar compounds such as:

    N-{3-carbamoyl-5,5-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-2-yl}-N’-[2-(dimethylamino)ethyl]ethanediamide: This compound shares a similar thieno[2,3-c]pyran core but has different substituents, leading to distinct properties and applications.

  • Ethyl 4-{(3-carbamoyl-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)aminoacetyl}-1-piperazinecarboxylate : Another related compound with variations in the functional groups, affecting its reactivity and use in research.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(3-carbamoyl-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-4-20-13(19)11(18)16-12-9(10(15)17)7-5-14(2,3)21-6-8(7)22-12/h4-6H2,1-3H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCKUGHLBDHDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C2=C(S1)COC(C2)(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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